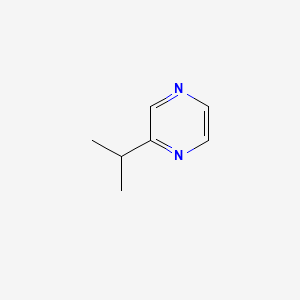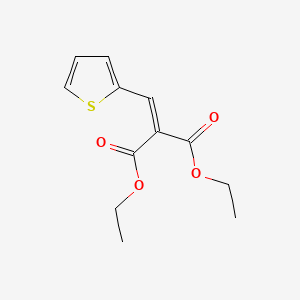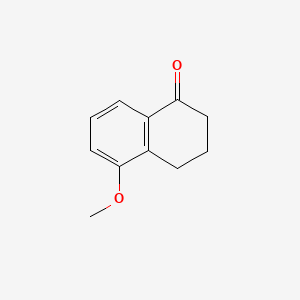
4-Methoxypiperidine
Overview
Description
4-Methoxypiperidine is a chemical compound with the molecular formula C6H13NO . It is also known by other names such as 4-Methoxypiperidin, methyl 4-piperidinyl ether, and Piperidine, 4-methoxy- .
Synthesis Analysis
4-Methoxypiperidine can be synthesized through various methods . One such method involves the use of hydrogen and palladium 10% on activated carbon in methanol at 20°C for 3 hours . The reaction mixture is then filtered and the filtrate is concentrated in vacuo to obtain 4-methoxypiperidine .
Molecular Structure Analysis
The molecular weight of 4-Methoxypiperidine is 115.18 g/mol . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .
Physical And Chemical Properties Analysis
4-Methoxypiperidine has a density of 0.9±0.1 g/cm3, a boiling point of 149.9±33.0 °C at 760 mmHg, and a vapour pressure of 3.9±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 38.7±3.0 kJ/mol and a flash point of 49.7±14.8 °C . The index of refraction is 1.448 and the molar refractivity is 33.1±0.4 cm3 .
Scientific Research Applications
Synthesis of Drug Intermediates
4-Methoxypiperidine has been utilized in the synthesis of various drug intermediates. For instance, Shirode et al. (2008) described an efficient synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine, a useful intermediate for the chiral synthesis of the drug molecule Cisapride and its analogs (Shirode et al., 2008). This highlights its role in developing chiral molecules for pharmaceutical use.
Development of Voltage-Gated Potassium Channel Blockers
In research related to multiple sclerosis (MS) treatment, Rodríguez-Rangel et al. (2020) investigated novel 4AP derivatives containing methoxy (-OCH3), such as 3-methoxy-4-aminopyridine (3MeO4AP), as potential candidates for PET imaging and/or therapy (Rodríguez-Rangel et al., 2020).
Synthesis of Piperidine Derivatives
Okitsu et al. (2001) developed new methods for the preparation of piperidine derivatives, including 2-methoxypiperidine, exploring their potential in nucleophilic substitution reactions (Okitsu et al., 2001). This research contributes to the broader field of organic synthesis, particularly in the context of imino-sugars.
Electrocatalysis and Film Electrodes
Quirk et al. (2016) studied the adsorption of 4-methoxypyridine on gold films using surface-enhanced infrared absorption spectroscopy (SEIRAS). Their research provided insights into the molecular interactions relevant to electrocatalysis and film electrodes (Quirk et al., 2016).
Polymerization Processes
Pounder et al. (2011) reported the ring-opening polymerization of an O-carboxyanhydride monomer derived from L-malic acid, where 4-methoxypyridine was identified as an effective catalyst. This study contributes to the field of polymer chemistry, specifically in the synthesis of biodegradable polymers (Pounder et al., 2011).
Conformational Analysis of Piperidine Derivatives
Duquet et al. (2010) conducted a conformational analysis of trans and cis isomers of N-trifluoroacetyl-2-methoxy-4-t. butylpiperidine, contributing to the understanding of molecular structures and their impact on chemical reactivity (Duquet et al., 2010).
Synthesis of Lycopodium Alkaloids
Bisai and Sarpong (2010) utilized methoxypyridine in the total synthesis of the Lycopodium alkaloid lycoposerramine R. Their research demonstrates the application of 4-methoxypiperidine in complex natural product synthesis (Bisai & Sarpong, 2010).
Safety and Hazards
4-Methoxypiperidine is considered hazardous . It causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Mechanism of Action
Target of Action
This compound is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . .
Mode of Action
The mode of action of 4-Methoxypiperidine is not explicitly documented. As a derivative of piperidine, it may share some of the interactions that piperidine-based compounds have with their targets. These interactions often involve binding to the target, causing a conformational change that modulates the target’s activity . .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in various biochemical pathways . They can influence the flux of metabolites through these pathways, ensuring that the output meets biological demand . .
Pharmacokinetics
The compound has a molecular weight of 115.18 , which could influence its absorption and distribution.
properties
IUPAC Name |
4-methoxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYSHALLPAKUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193464 | |
| Record name | 4-Methoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypiperidine | |
CAS RN |
4045-24-3 | |
| Record name | 4-Methoxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4045-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxypiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxypiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXYPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQT8YK55HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Methoxypiperidine in oxidative coupling reactions?
A1: 2,2,6,6-Tetramethyl-4-methoxypiperidine oxoammonium chloride, a derivative of 4-Methoxypiperidine, acts as an effective oxidizing agent in the oxidative coupling of phenols. This reaction offers a convenient route for synthesizing various diphenyl compounds. The regioselectivity of the coupling depends on the substitution pattern of the phenol, with ortho-ortho, para-para, or dehydrogenated coupling products observed.
Q2: How does encapsulation within Cucurbit[8]uril impact the magnetic properties of 2,2,6,6-Tetramethyl-4-methoxypiperidine-1-oxyl?
A2: Encapsulating 2,2,6,6-Tetramethyl-4-methoxypiperidine-1-oxyl, a nitroxide spin label derived from 4-Methoxypiperidine, within Cucurbit[8]uril primarily influences its nitrogen hyperfine coupling constant rather than its electronic g-tensor. This effect arises from alterations in the hydrogen bonding network around the nitroxide radical due to the hydrophobic cavity of the host molecule.
Q3: How is 4-Methoxypiperidine utilized in cross-coupling reactions for synthesizing organophosphorus compounds?
A3: A derivative of 4-Methoxypiperidine, 1-(2-(di-tert-butylphosphanyl)phenyl)-4-methoxypiperidine (L3), functions as a ligand in nickel-catalyzed C-P cross-coupling reactions. This reaction enables the synthesis of diverse tertiary phosphine oxides by coupling (het)aromatic tosylates with secondary phosphine oxides, providing a novel and efficient approach to these valuable compounds.
Q4: What insights have computational studies provided into the inhibitory potential of 4-Alkyl-4-Methoxypiperidine derivatives?
A4: Docking studies suggest that a specific 4-Alkyl-4-Methoxypiperidine derivative, 8h (R= 4-Cl-Ph), exhibits promising inhibitory activity against the Bcl-xL anti-apoptotic protein. Computational analysis reveals that this derivative binds strongly to the protein, forming a stable complex through various interactions including salt bridges, pi-pi stacking, and hydrogen bonds. These findings highlight the potential of exploring 4-Alkyl-4-Methoxypiperidine derivatives as novel anticancer agents.
Q5: How do structural modifications in titanium complexes influence the strength of titanium-oxygen bonds formed with 2,2,6,6-Tetramethylpiperidine-N-oxyl (TEMPO) and its derivatives?
A5: Experimental and theoretical studies demonstrate a significant decrease in titanium-oxygen (Ti-O) bond strength in titanium complexes when using 2,2,6,6-Tetramethylpiperidine-N-oxyl (TEMPO) or 2,2,6,6-Tetramethyl-4-methoxypiperidine-N-oxyl (4-MeO-TEMPO) as ligands and increasing the number of cyclopentadienyl groups on the titanium center. This modulation of Ti-O bond strength, influenced by ancillary ligation, allows for controlled homolysis at experimentally accessible temperatures, opening possibilities for applications in catalysis and material science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-](/img/structure/B1584998.png)







![Methyl [(4-methylphenyl)sulfonyl]acetate](/img/structure/B1585008.png)
